Matridin-15-one, 5-hydroxy-

Description

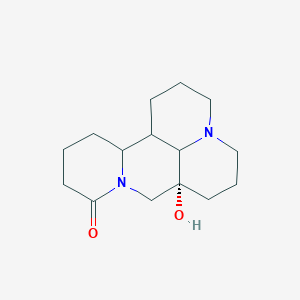

Structure

3D Structure

Properties

CAS No. |

3411-37-8 |

|---|---|

Molecular Formula |

C15H24N2O2 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(9R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11?,12?,14?,15-/m1/s1 |

InChI Key |

VQYBAEAOOJBSTR-HKTMVNTCSA-N |

Isomeric SMILES |

C1CC2C3CCCN4C3[C@@](CCC4)(CN2C(=O)C1)O |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O |

Synonyms |

5-Hydroxy-matridin-15-one; Sophoranol; (+)-5α-Hydroxymatrine; (+)-Sophoranol; [7aR-(7aα,13aβ,13bα,13cα)]-Dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3’,2’,1’-ij][1,6]naphthyridin-10-one |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Sophoranol

Elucidation of Sophoranol Biosynthetic Enzymes and Genes

The initial and committed step in the biosynthesis of quinolizidine (B1214090) alkaloids, including sophoranol, involves the decarboxylation of L-lysine (PubChem CID: 5962) to form the diamine cadaverine (B124047) (PubChem CID: 272) mdpi.comcurtin.edu.aunih.govrsc.org. This crucial reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) curtin.edu.aunih.govscilit.comnih.govoup.com. LDC has been identified as a key enzyme in QA biosynthesis, and cDNAs encoding lysine/ornithine decarboxylase (L/ODC) have been isolated from several QA-producing plants, including Sophora flavescens scilit.comnih.govresearchgate.net. Research indicates that LDC is localized within the chloroplasts, sharing the same subcellular compartment as the biosynthesis of its precursor, L-lysine nih.govscilit.comnih.gov.

Following the formation of cadaverine, it undergoes oxidative deamination, putatively catalyzed by a copper amine oxidase (CuAO), yielding 5-aminopentanal (B1222117) (PubChem CID: 11181) mdpi.comcurtin.edu.aunih.gov. This amino aldehyde then spontaneously cyclizes to form Δ1-piperideine (PubChem CID: 139151), a pivotal intermediate from which the complex bicyclic and tetracyclic quinolizidine alkaloid structures are assembled mdpi.comcurtin.edu.aunih.govrsc.org. While the early steps are well-characterized, the subsequent enzymatic reactions leading specifically to sophoranol, a matrine-type alkaloid, involve further modifications such as dehydrogenation, oxygenation, hydroxylation, and cyclization acs.orgfrontiersin.org. Other acyltransferases, such as tigloyl-CoA: 13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) and p-coumaroyl-CoA/feruloyl-CoA: (+)-epilupinine/(–)-lupinine O-coumaroyl/feruloyltransferase (ECT/EFT-LCT/LFT), are known to be involved in the diversification of QAs by forming acetylated products curtin.edu.aunih.govfrontiersin.org.

The key enzymes identified in the general quinolizidine alkaloid biosynthetic pathway are summarized in Table 1.

| Enzyme/Protein Abbreviation | Enzyme Commission (EC) Number | Role in Biosynthesis | Subcellular Localization |

| Lysine Decarboxylase (LDC) | EC 4.1.1.18 | Catalyzes the decarboxylation of L-lysine to cadaverine, the first committed step in QA biosynthesis. mdpi.comcurtin.edu.aunih.govrsc.orgscilit.comnih.govoup.com | Chloroplasts nih.govscilit.comnih.gov |

| Copper Amine Oxidase (CuAO) | EC 1.4.3.22 | Putatively catalyzes the oxidative deamination of cadaverine to 5-aminopentanal. mdpi.comcurtin.edu.aunih.gov | Not explicitly stated |

| HMT/HLT | Not specified | Involved in the formation of acetylated products of 13α-hydroxymultiflorine and 13α-hydroxylupanine. curtin.edu.aunih.govfrontiersin.org | Not explicitly stated |

| ECT/EFT-LCT/LFT | Not specified | Involved in the formation of acetylated products of lupinine (B175516) and epilupinine. curtin.edu.aunih.govfrontiersin.org | Not explicitly stated |

Quinolizidine Alkaloid Biosynthesis: The Role of Sophoranol Precursors

The biosynthesis of quinolizidine alkaloids, including sophoranol, fundamentally relies on L-lysine as the primary precursor mdpi.comcurtin.edu.auacs.orgnih.govrsc.org. Through the action of LDC, L-lysine is converted into cadaverine, which serves as a central building block mdpi.comcurtin.edu.aunih.govrsc.org. Tracer studies have demonstrated that the tetracyclic quinolizidine alkaloid skeleton, characteristic of matrine-type alkaloids like sophoranol, is formed from three C5 units derived from L-lysine/cadaverine rsc.org.

The pathway proceeds with the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ1-piperideine mdpi.comcurtin.edu.aunih.gov. This Δ1-piperideine intermediate is crucial for the subsequent formation of both bicyclic (e.g., lupinine) and tetracyclic (e.g., sparteine, lupanine, multiflorine, and matrine-type alkaloids) QA structures mdpi.com. The dimerization and further cyclization of these C5 units, involving complex enzymatic steps, ultimately lead to the intricate ring systems found in sophoranol rsc.org.

Regulatory Mechanisms of Sophoranol Accumulation in Plant Tissues

The accumulation of secondary metabolites like sophoranol in plants is a tightly regulated process influenced by a combination of internal and external factors. Quinolizidine alkaloids are primarily synthesized in the green aerial parts of the plant, specifically within the chloroplasts, and are then transported and predominantly stored in subepidermal cellular structures, such as epidermal tissues and seeds mdpi.comacs.org. During seed germination, these QAs can be metabolized and mobilized from cotyledons to the roots mdpi.com.

Environmental factors, including biotic and abiotic stimuli, play a significant role in modulating the biosynthesis and accumulation of secondary metabolites scirp.org. For instance, the carbon-nutrition balance, the plant's genotype, and its developmental stage (ontogenesis) also influence the levels of these compounds scirp.org. The expression levels of genes encoding the enzymes involved in biosynthetic pathways are under strict regulation, often coordinated by transcription factors scirp.org. Studies on Sophora tonkinensis, another Sophora species known for alkaloid production, have revealed differential accumulation of alkaloids in various tissues, including roots, stems, leaves, and seeds researchgate.net. Transcriptomic and metabolomic analyses have identified differentially expressed genes and metabolites related to alkaloid biosynthesis across these tissues, highlighting the tissue-specific regulatory mechanisms governing their accumulation researchgate.net. For example, a copper amine oxidase (StCAO) was highlighted for its potential role in regulating alkaloid biosynthesis in S. tonkinensis researchgate.net.

Comparative Analysis of Sophoranol Biosynthesis Across Sophora Species

The genus Sophora is well-known for its rich diversity of quinolizidine alkaloids, with over 50 matrine-type alkaloids alone having been isolated and described from various Sophora species acs.org. Sophoranol itself is a matrine-type QA acs.org. Species such as Sophora flavescens, Sophora microphylla, Sophora tonkinensis, and Sophora alopecuroides are prominent examples studied for their QA profiles scilit.comnih.govresearchgate.netplantaedb.comgla.ac.uknih.govscience.govutexas.edu.

While the core biosynthetic pathway from L-lysine to the Δ1-piperideine intermediate is largely conserved across QA-producing plants, including Sophora species, variations in downstream enzymatic steps or regulatory elements can lead to the production of a diverse array of specific quinolizidine alkaloids acs.orgmpg.de. For instance, studies on Sophora microphylla have investigated the incorporation of labeled cadaverine into matrine (B1676216), a closely related QA, indicating a shared foundational pathway gla.ac.uk.

Comparative genomic studies, particularly those focusing on chloroplast genomes of Sophora species, have provided insights into their evolutionary relationships and genetic characteristics nih.gov. These studies reveal variations in gene content and structure among different Sophora species, which could underpin the observed chemodiversity within the genus nih.gov. Although direct comparative analyses specifically elucidating variations in sophoranol biosynthesis across different Sophora species are less commonly detailed in broad reviews, the extensive chemical diversity of QAs in Sophora suggests that species-specific enzymes, gene expression patterns, or regulatory networks contribute to the unique alkaloid profiles observed in each species acs.orgutexas.edu.

Synthetic Methodologies for Sophoranol and Its Analogues

Total Synthesis Approaches to the Sophoranol Core Structure

The total synthesis of sophoranol, as part of the broader matrine (B1676216) alkaloid family, represents a significant achievement in synthetic organic chemistry. A reported total synthesis of matrine alkaloids, including sophoranol, involves an eight-step sequence initiated from simple acyclic precursors researchgate.net. This approach is characterized by its efficiency in forming the tetracyclic natural product framework and establishing ten new covalent bonds researchgate.net.

A key strategic element of this total synthesis is an "unprecedented strategy" that integrates both transformational and stereochemical control researchgate.net. The methodology capitalizes on the ability of dendralenes to rapidly generate the requisite structural complexity researchgate.net. The formation of the tetracyclic core proceeds through a precisely orchestrated sequence involving two intramolecular cycloadditions, where an acyclic branched intermediate undergoes collapse to yield the desired framework researchgate.net.

| Step | Starting Material / Intermediate | Key Transformation(s) | Outcome / Intermediate | Reference |

|---|---|---|---|---|

| 1 | Methyl hex-5-enoate | Ozonolysis/Olefinaton | 1,1-dibromoalkene derivative | researchgate.net |

| 2-7 (Intermediate steps) | Acyclic precursors | Orchestrated sequence of reactions, including in situ generated iminium dienophiles | Tetracyclic framework (e.g., tetracycle 24) | researchgate.net |

| 8 | Tetracyclic Intermediate | Late-stage hydrogenation, strain-release redox epimerizations | Sophoranol (and other matrine alkaloids) | researchgate.net |

Semi-Synthetic Derivatization Strategies for Novel Sophoranol Analogues

Semi-synthesis plays a vital role in expanding the chemical diversity of natural products like sophoranol, especially when direct total synthesis of numerous analogues is impractical or when raw material availability is a concern nih.gov. Matrine-family alkaloids, which include sophoranol, are considered excellent precursors for structural modifications due to their inherent scaffold flexibility bg.ac.rs.

Derivatization often targets specific positions on the alkaloid core, such as the C-13, C-14, or C-15 positions bg.ac.rs. One established strategy involves the chemical modification of matrine, a closely related alkaloid. For instance, the lactam ring of matrine can be opened to yield a methyl ester derivative, which then serves as a reactive site for subsequent analogue synthesis rowan.edu. Further functional group modifications can lead to more stable derivatives, such as the conversion of a matrine analogue into an alcohol derivative rowan.edu. An example includes the synthesis of thiomatrine, achieved by reacting Lawesson's reagent with matrine, which facilitates the conversion of a carbonyl group to a thiocarbonyl rowan.edu.

Research has also explored the synthesis of matrine derivatives with various amino groups introduced at the C-13 position, demonstrating a range of biological activities bg.ac.rs. Similarly, modifications at the C-14 position of matrine-type alkaloids have been investigated for their potential in developing new antitumor agents. For example, eight derivatives derived from the modification of the C-14 position of sophoridine (B192422) were synthesized and evaluated for their antiproliferative effects against human tumor cell lines bg.ac.rs. Beyond single-point modifications, hybrid molecules combining sophora alkaloids with other pharmacophores, such as cinnamic acids, have been developed. These syntheses typically involve a sequence of reactions including hydrolysis, methyl esterification, protection of nitrogen atoms (e.g., with a Boc group), reduction (e.g., using LiAlH4), and subsequent esterification with substituted trans-cinnamic acids mdpi.com.

| Strategy Type | Starting Material | Modification Site / Reaction | Example Product / Functional Group | Research Finding | Reference |

|---|---|---|---|---|---|

| Lactam Ring Opening | Matrine | Hydrolysis and methyl esterification | Methyl ester derivative | Provides an activation point for analogue reactions | rowan.edu |

| Functional Group Modification | Matrine analogue | Reduction (e.g., to alcohol) | Alcohol derivative | Increased stability compared to methyl ester | rowan.edu |

| Carbonyl to Thiocarbonyl | Matrine | Reaction with Lawesson's reagent | Thiomatrine | Conversion of carbonyl to thiocarbonyl | rowan.edu |

| C-13 Derivatization | Matrine | Introduction of various amino groups | Matrine derivatives with amino groups at C-13 | Exhibited varying inhibitory activities against TNF-α | bg.ac.rs |

| C-14 Derivatization | Sophoridine | Modifications at C-14 position | Sophoridine derivatives | Investigated for antiproliferative activity against tumor cell lines | bg.ac.rs |

| Hybrid Molecule Synthesis | Sophora alkaloids (e.g., matrine) and Cinnamic acids | Hydrolysis, methyl esterification, Boc protection, LiAlH4 reduction, esterification | Sophora alkaloid-cinnamic acid hybrids | Exhibited potent effects against cancer cell lines | mdpi.com |

Biotechnological Production and Microbial Engineering for Sophoranol

Biotechnological approaches, particularly those involving microbial engineering, present a promising alternative for the production of natural products, offering potential advantages in terms of cost-effectiveness and scalability compared to conventional chemical synthesis or extraction from natural sources medcraveonline.comfrontiersin.org. This field leverages the metabolic machinery of microorganisms, such as Escherichia coli and yeast, as host platforms for the efficient and large-scale biosynthesis of desired compounds frontiersin.org.

The core of microbial engineering for natural product synthesis involves the application of metabolic engineering and genetic tools. These tools allow for the introduction of specific genes encoding the biosynthetic pathways of target molecules into host strains, thereby reprogramming the microbes to produce the desired compounds frontiersin.org. While specific detailed reports on the biotechnological production of sophoranol are not extensively documented in the provided literature, the general methodologies are broadly applicable to a wide array of natural products.

For instance, metabolically engineered microbes have been successfully utilized for the production of various natural molecules, including terpenoids, flavors, and fragrances, through fermentation processes medcraveonline.comfrontiersin.org. This approach offers environmental benefits and can mitigate supply chain vulnerabilities often associated with reliance on plant-derived sources, which can be susceptible to natural disasters or diseases medcraveonline.com. The continuous advancements in synthetic biology and systems biology are further enhancing the capability to tailor microbial cell factories for the precise and efficient biosynthesis of complex natural products frontiersin.org. It is crucial to differentiate sophoranol (a quinolizidine (B1214090) alkaloid) from sophorolipids, which are glycolipid biosurfactants produced by certain yeast species through fermentation, representing a distinct area of microbial biotechnology nih.gov.

Biological Activities and Underlying Molecular Mechanisms of Sophoranol Preclinical and in Vitro Investigations

Antiviral Activities and Cellular Mechanisms

Sophoranol has demonstrated notable antiviral properties against several significant human pathogens in in vitro settings, primarily focusing on Hepatitis B Virus (HBV) and Respiratory Syncytial Virus (RSV). medchemexpress.com

Inhibition of Hepatitis B Virus (HBV) Replication and Antigen Secretion

Sophoranol exhibits anti-HBV activity. medchemexpress.commedchemexpress.eu Studies have shown that sophoranol has a remarkable inhibitory effect on the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the 2.2.15 cell line. medchemexpress.com This suggests that sophoranol may interfere with the viral life cycle by impacting the production or release of these key viral antigens. Sophoranol has been identified as an efficacy substance contributing to the anti-HBV activity observed in aqueous extracts of Sophora flavescens Ait. when evaluated in cell culture. nih.govresearchgate.net

Antagonism of Respiratory Syncytial Virus (RSV) Activity

Sophoranol displays potent antiviral activities against Respiratory Syncytial Virus (RSV). medchemexpress.com In in vitro studies, sophoranol has been found to inhibit RSV activity with an inhibitory concentration 50% (IC50) of 10.4 μg/mL. medchemexpress.com It was identified as one of the potent anti-RSV components purified from active extracts of Sophora flavescens Ait. researchgate.netcapes.gov.br

Table 1: Antiviral Activity of Sophoranol Against RSV

| Virus | Cell Line | IC50 (μg/mL) | Reference |

| RSV | Not specified, in vitro | 10.4 | medchemexpress.com |

Broad-Spectrum Antiviral Potential Against Other Pathogens

While sophoranol is recognized for its general antiviral activity medchemexpress.com, the detailed preclinical and in vitro investigations predominantly highlight its effects against HBV and RSV. Current research explicitly linking sophoranol to broad-spectrum antiviral potential against a wider range of pathogens beyond HBV and RSV is not extensively documented in the provided sources.

Molecular Targets and Signaling Pathways in Viral Pathogenesis

The precise molecular targets and cellular signaling pathways through which sophoranol exerts its antiviral effects are an ongoing area of research. For HBV, its mechanism involves a remarkable inhibitory effect on the secretion of HBsAg and HBeAg, indicating an interference with viral antigen processing or release pathways. medchemexpress.com For RSV, sophoranol demonstrates an inhibitory effect on viral activity. medchemexpress.com However, specific detailed molecular targets or direct interactions with host signaling pathways (such as Ras/ERK/MAPK, PI3K/Akt, or JAK/STAT pathways, which are often implicated in viral replication and host immune responses mdpi.comimrpress.comfrontiersin.org) directly attributed to sophoranol's antiviral action are not explicitly detailed in the provided literature.

Anti-Inflammatory Effects and Immunomodulatory Mechanisms

Sophoranol, as an alkaloid component of Sophora flavescens, contributes to the plant's recognized anti-inflammatory properties. medchemexpress.com

Modulation of Pro-inflammatory Cytokine Expression (e.g., Interleukin-6, Interleukin-10)

Components of Sophora flavescens, including alkaloids and flavonoids, have been investigated for their anti-inflammatory activities, which involve the modulation of cytokine expression. rsc.orgnih.gov For instance, extracts and compounds from S. flavescens have been shown to alleviate psoriasiform inflammation. nih.gov In vitro cell experiments have demonstrated that active components within S. flavescens can exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and anti-inflammatory cytokines like Interleukin-10 (IL-10). rsc.orgnih.gov Specifically, ethyl acetate (B1210297) extracts of S. flavescens residues, rich in flavonoids, significantly inhibited the release of pro-inflammatory cytokines including nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1) in LPS-induced RAW264.7 cells. nih.gov While sophoranol is an alkaloid from this plant, the direct and specific modulation of IL-6 and IL-10 by sophoranol itself, as opposed to other active components (e.g., flavonoids), is not as extensively detailed in the provided search results. General immunomodulatory mechanisms involve the alteration of immune responses, which can include influencing the activity of immune cells and the production of soluble factors like cytokines. niscpr.res.inmdpi.comfrontiersin.orgfrontiersin.org

Investigation in In Vitro Models of Inflammatory Conditions

In vitro studies on inflammatory conditions often utilize cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to assess anti-inflammatory effects. Extracts of Sophora flavescens have been shown to inhibit the release of pro-inflammatory cytokines like nitric oxide (NO), TNF-α, IL-6, and MCP-1 in LPS-induced RAW264.7 cells nih.gov. Similarly, Sophoraflavanone M, another prenylated flavonoid from Sophora flavescens, has been found to inhibit the production of inflammatory mediators such as NO, IL-6, TNF-α, and MCP-1 in LPS-primed RAW264.7 cells nih.govresearchgate.net. While Sophoranol is a known constituent of Sophora flavescens, specific in vitro investigations detailing its individual effects and mechanisms in these inflammatory models are not extensively documented in the provided search results.

Antioxidant Properties and Cellular Protection Mechanisms

The role of Sophoranol in antioxidant activities and cellular protection mechanisms is not explicitly detailed in the provided search results. General information on reactive oxygen species (ROS) scavenging and the activation of endogenous antioxidant systems, such as the Nrf2 pathway, highlights their importance in mitigating oxidative stress and protecting cells nih.govmygenefood.comfrontiersin.orgnih.govmdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgdovepress.com. However, specific data demonstrating Sophoranol's direct involvement in scavenging ROS or activating Nrf2 is not available.

Reactive oxygen species (ROS) are unstable molecules that can cause cellular damage when present in excessive levels nih.govfrontiersin.org. Antioxidants work by scavenging these free radicals, thereby preventing oxidative stress nih.govnih.govfrontiersin.org. While various natural compounds are recognized for their ROS-scavenging capabilities nih.govfrontiersin.orgdovepress.comnih.gov, specific experimental data on Sophoranol's direct ROS scavenging activity was not found.

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a crucial endogenous antioxidant system that regulates the expression of a wide range of antioxidant and detoxification genes nih.govmygenefood.comfrontiersin.orgnih.govmdpi.com. Activation of Nrf2 leads to the production of potent antioxidants like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs) mygenefood.com. While many natural products are known to modulate the Nrf2 pathway nih.govmygenefood.commdpi.com, specific evidence linking Sophoranol to the activation of Nrf2 or other endogenous antioxidant systems was not identified.

Neuroprotective Potential and Associated Mechanisms

Information regarding the neuroprotective potential of Sophoranol and its associated mechanisms is not specifically detailed in the provided search results. Neuroprotective strategies aim to preserve and restore neuronal structure and function, often targeting mechanisms such as excitotoxicity, inflammation, and apoptosis nih.govmdpi.com.

Preclinical models, including various animal and in vitro models, are used to study neuronal damage and test neuroprotective agents nih.govfrontiersin.orgresearchgate.net. These models investigate mechanisms such as oxidative stress, inflammation, and apoptosis as mediators of damage nih.govmdpi.com. While some natural compounds, like sulforaphane, have shown neuroprotective effects in animal models of neurodegenerative diseases by stimulating the Nrf2-ARE pathway and mitigating oxidative stress nih.gov, specific studies on Sophoranol's ability to mitigate neuronal damage in such preclinical models were not found.

Data Tables

Due to the limited specific data available solely on Sophoranol's direct biological activities and underlying molecular mechanisms in the provided search results, it is not possible to generate detailed research findings or interactive data tables for this compound in the requested sections. Most available information pertains to the broader effects of Sophora flavescens extracts or Compound Kushen Injection, of which Sophoranol is a component.

Cellular Pathways Involved in Neuroprotection

Preclinical and in vitro investigations into the neuroprotective potential of sophoranol, a quinolizidine (B1214090) alkaloid primarily isolated from plants of the Sophora genus, are emerging. While comprehensive elucidation of all underlying molecular mechanisms is an ongoing area of research, initial studies suggest its involvement in modulating cellular pathways related to inflammation and oxidative stress, critical factors in neurodegenerative processes. julkari.fi

Anti-Inflammatory Pathways

Sophoranol has demonstrated anti-inflammatory activity, a key aspect of neuroprotection, particularly in conditions where neuroinflammation contributes to neuronal damage. In an in vitro study, (+)-sophoranol was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This inhibition of NO, a pro-inflammatory mediator, suggests that sophoranol may mitigate neuroinflammatory responses by interfering with the pathways responsible for its synthesis. openaccessjournals.com

The observed effect indicates a potential role for sophoranol in modulating immune cell responses within the central nervous system, thereby contributing to a neuroprotective environment.

Table 1: In Vitro Anti-inflammatory Activity of (+)-Sophoranol

| Compound Name | Cell Line | Stimulus | Measured Effect | IC50 (μM) | Reference |

| (+)-Sophoranol | RAW 264.7 macrophages | LPS | Inhibition of Nitric Oxide (NO) production | 22.14 | openaccessjournals.com |

Potential Other Pathways (Based on Compound Class and General Neuroprotection Research)

While direct, detailed research specifically linking sophoranol to other neuroprotective cellular pathways is limited, its classification as a quinolizidine alkaloid and general understanding of neuroprotection by similar natural compounds suggest potential broader mechanisms. Quinolizidine alkaloids, as a class, have been noted for their neuroprotective effects, including against cellular diseases associated with Alzheimer's. nih.gov

In the broader context of neuroprotection, various cellular pathways are recognized for their crucial roles:

Antioxidant Pathways: Oxidative stress is a significant contributor to neuronal damage. Pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis are primary cellular defenses against oxidative stress, regulating the expression of antioxidant molecules and enzymes. nih.govdoi.orgmdpi.com

Anti-Apoptotic Pathways: Neuronal cell death in neurodegenerative contexts often involves apoptosis. Modulating pro-apoptotic proteins (e.g., Bax, caspases) and enhancing anti-apoptotic factors (e.g., Bcl-2) are key strategies for neuroprotection. mdpi.complos.orgfrontiersin.orgscienceopen.comnih.govnih.gov The PI3K/Akt signaling pathway is frequently implicated in cell survival and inhibition of apoptosis. frontiersin.orgfrontiersin.orgplos.org

Autophagy Modulation: Autophagy is a cellular process for degrading and recycling damaged components, playing a dual role in neuroprotection depending on its precise regulation. Both insufficient and excessive autophagy can be detrimental, while mild/moderate autophagy can be neuroprotective. openaccessjournals.comnih.govmdpi.comfrontiersin.orgnih.govnih.govmdpi.com

Further dedicated research is needed to specifically delineate how sophoranol interacts with these intricate cellular networks to exert its neuroprotective effects.

Structure Activity Relationship Sar Studies of Sophoranol

Identification of Pharmacophoric Features for Biological Activity

Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for its biological activity. nih.govdovepress.com For sophoranol and its derivatives, which are primarily investigated for their anticancer and anti-inflammatory effects, SAR studies have pinpointed several key structural motifs that are critical for their function. nih.govresearchgate.net

Research on matrine-type alkaloids, the class to which sophoranol belongs, has revealed that structural modifications, particularly on the D-ring, significantly impact bioactivity. The amide group at the C-15 position is a frequent target for chemical alteration due to its reactivity. nih.govresearchgate.net Studies on sophoridine (B192422), a closely related compound, have provided significant insights into the pharmacophoric requirements for anticancer activity.

Key findings from these SAR studies include:

Introduction of α,β-Unsaturated Ketones: The incorporation of an α,β-unsaturated ketone moiety into the sophoridine structure has been shown to significantly boost anticancer activity. nih.gov

N-Substitutions: The addition of a benzene (B151609) ring to the nitrogen atom in sophoridine derivatives serves as a primary pharmacophore that enhances anticancer effects. This activity can be further improved by introducing substituents at the para position of this phenyl ring. nih.gov

Heterocyclic Groups: The attachment of various heterocyclic groups to the core structure is another successful strategy for increasing anticancer potency. nih.gov

Dimerization: Linking two matrine-type alkaloid units, for example through a C-13 and C-12′ bond, has been found to produce derivatives with strong anti-inflammatory properties, often without a corresponding increase in cytotoxicity. nih.gov

These findings collectively suggest that the pharmacophore for the biological activity of sophoranol derivatives involves a precise spatial arrangement of hydrogen bond acceptors, aromatic features, and hydrophobic regions that facilitate interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Sophoranol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

For sophoranol-like compounds, QSAR studies have been effectively employed to guide the design of new derivatives with enhanced anticancer properties. nih.gov A notable QSAR study on novel N-substituted sophoridine derivatives successfully created a predictive model for their anticancer activity. The model revealed that the introduction of a benzene ring was a key determinant for improved efficacy. nih.gov

A typical QSAR model is represented by an equation that links biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to various molecular descriptors. These descriptors quantify physicochemical properties such as:

qC1, qC10, qC15: Partial charges on specific carbon atoms, indicating electronic properties.

ELUMO: Energy of the Lowest Unoccupied Molecular Orbital, related to a molecule's ability to accept electrons.

LogP: The octanol-water partition coefficient, a measure of hydrophobicity. cmu.ac.th

The reliability of a QSAR model is assessed through several statistical parameters, as illustrated in the table below, which shows representative metrics for a valid model. nih.govcmu.ac.th

| Statistical Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Squared Correlation Coefficient) | Indicates the goodness-of-fit of the model to the training data. | > 0.7 |

| Q² or R²cv (Cross-Validated R²) | Measures the predictive power of the model through internal validation. | > 0.5 |

| R²pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| SEE (Standard Estimate of Error) | Represents the standard deviation of the residuals. | Low value |

By leveraging such validated QSAR models, researchers can rationally design new sophoranol derivatives with a higher probability of possessing potent biological activity. researchgate.net

Computational Approaches in Sophoranol SAR: Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery and SAR analysis. They provide atomic-level insights into how a ligand, such as a sophoranol derivative, interacts with its biological target.

Molecular Docking is used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule to a protein's active site. arxiv.orgf1000research.com In the context of sophoranol SAR, docking studies have been used to elucidate how its derivatives bind to targets like DNA topoisomerase I, an enzyme implicated in cancer. nih.gov These studies have demonstrated that certain sophoridine derivatives can achieve a stronger binding affinity with the enzyme compared to the parent compound, explaining their enhanced anticancer effects. nih.gov Docking analyses help visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the target protein. researchgate.net

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. mdpi.com While docking provides a static snapshot of the binding pose, MD simulations assess the stability of this interaction. nih.govnih.gov By simulating the movements of atoms in the complex, researchers can confirm whether the binding mode predicted by docking is stable or if the ligand dissociates from the binding site. nih.gov These simulations are crucial for validating docking results and understanding the flexibility of the protein-ligand complex, offering a more realistic representation of the biological environment. mdpi.com

Together, these computational approaches allow for a rational, structure-based design of novel sophoranol derivatives, enabling the optimization of interactions with their molecular targets to improve therapeutic efficacy.

Stereochemical Influences on Sophoranol's Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the biological activity of chiral compounds. ankara.edu.trresearchgate.net Biological systems, including enzymes and receptors, are inherently chiral and can therefore differentiate between the various stereoisomers of a drug molecule. nih.gov This can lead to significant differences in pharmacology, where one isomer (the eutomer) may exhibit the desired therapeutic effect, while another (the distomer) could be less active, inactive, or even toxic. biomedgrid.com

Sophoranol is a member of the matrine-type alkaloids, a class of compounds characterized by a rigid tetracyclic quinolizidine (B1214090) skeleton containing multiple chiral centers. frontiersin.org For instance, the parent compound matrine (B1676216) possesses four stereogenic centers with a specific (5S, 6S, 7R, 11R) configuration. frontiersin.org The spatial orientation of the atoms and functional groups in sophoranol and its stereoisomers, such as sophoridine, isomatrine, and allomatrine, dictates how they fit into the binding sites of their biological targets. researchgate.net

The precise stereochemistry of these alkaloids influences their biological profile, and even subtle changes in the configuration at one chiral center can dramatically alter their activity. researchgate.net While specific SAR studies comparing the biological activities of all possible sophoranol stereoisomers are not extensively documented, the fundamental principles of stereochemistry in drug action strongly suggest that the therapeutic potential of sophoranol is intrinsically linked to its specific 3D structure. researchgate.net Therefore, controlling the stereochemistry during the synthesis of new derivatives is a critical factor for developing effective and safe therapeutic agents based on the sophoranol scaffold.

Anticancer Activity of Sophoridine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for representative sophoridine derivatives against various cancer cell lines, illustrating the impact of structural modifications on anticancer potency. nih.govejmo.org

| Compound | Modification | Cell Line | IC50 (μM) |

|---|---|---|---|

| Sophoridine | Parent Compound | HepG-2 (Liver Cancer) | > 50 |

| Compound 26 (N-substituted) | N-p-chlorobenzyl group | HepG-2 (Liver Cancer) | 15.6 |

| Chalcone Derivative | α,β-unsaturated ketone | A549 (Lung Cancer) | 2.85 |

| Chalcone Derivative | α,β-unsaturated ketone | HCT116 (Colon Cancer) | 0.59 |

Advanced Analytical Techniques for Sophoranol Research

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are indispensable for separating Sophoranol from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the detection, separation, and quantification of chemical compounds, including natural products like Sophoranol jneonatalsurg.comresearchgate.net. The development of a robust HPLC method involves optimizing several parameters, such as sample preparation strategies, column selection, mobile phase composition, and detector choice jneonatalsurg.comijpsjournal.com. Key factors influencing method development include analyte properties, ensuring optimal resolution, peak shape, and retention time control ijpsjournal.com.

Method validation is a crucial step to confirm that the developed procedure is suitable for its intended purpose, adhering to established guidelines (e.g., ICH guidelines) jneonatalsurg.comresearchgate.netejgm.co.ukpensoft.net. Validation parameters typically include:

Linearity and Range : Demonstrating a proportional relationship between analyte concentration and detector response over a specified range ijpsjournal.comejgm.co.ukpensoft.net.

Precision : Assessing the reproducibility of the method under the same operating conditions (repeatability) and over a period of time (intermediate precision) ijpsjournal.compensoft.net.

Accuracy : Determining the closeness of agreement between the test results and the true value ijpsjournal.compensoft.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively researchgate.netijpsjournal.com.

Specificity : Ensuring that the method can accurately measure the analyte in the presence of other components ijpsjournal.compensoft.net.

Robustness : Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.netijpsjournal.com.

System Suitability : Verifying the performance of the chromatographic system before or during the analysis ijpsjournal.com.

While specific detailed HPLC method development and validation data for Sophoranol were not extensively reported in the search results, HPLC is routinely employed for purity assessment, with Sophoranol samples often reported with purities of 95.0% or higher frontiersin.org.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) for Comprehensive Profiling

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a powerful analytical tool for the comprehensive profiling and identification of compounds in complex matrices, offering high sensitivity, precision, and resolution researchgate.netresearchgate.netbruker.commdpi.com. This technique is particularly valuable for the characterization of chemical constituents, including alkaloids like Sophoranol, in plant extracts such as Sophora flavescens researchgate.netnih.gov.

UHPLC-Q-TOF/MS allows for rapid, high-resolution separations and provides accurate mass measurements, which are critical for the identification of unknown compounds and the elucidation of fragmentation patterns researchgate.netbruker.com. In the analysis of Sophora flavescens extracts, a Waters Acquity UPLC HSS T3 column (1.8 µm, 2.1 mm × 50 mm) has been utilized for chromatographic separation nih.gov. The mobile phase typically consists of 0.1% formic acid in water (solvent A) and acetonitrile (B52724) (solvent B) researchgate.netnih.govnih.gov.

The MS parameters are often optimized for high accuracy and sensitivity. For instance, common settings include a dry gas temperature around 325°C, a dry gas flow rate of 11 mL/min, a desolvent gas flow rate of 800 L/h, and a capillary voltage of 3.0 kV nih.gov. Collision energy can be varied (e.g., 20–50 eV) to induce fragmentation, and an atomizer pressure of 350 psi is often applied nih.gov. Positive and negative reference ion calibrations are typically used to ensure spectral acquisition accuracy nih.gov. The data acquisition range commonly spans from m/z 50 to 1500 nih.gov.

This technique has been instrumental in identifying various alkaloids, including Sophoranol and its derivatives, by analyzing their characteristic fragmentation patterns researchgate.netresearchgate.net. For example, Sophoranol N-oxide (C15H24N2O3, exact mass 281.1865) has been identified with specific fragment ions such as m/z 245.1696 ([M+H-2H2O]+) and m/z 263.1678 ([M+H-H2O]+) researchgate.netnih.gov.

Table 1: Representative UHPLC-Q-TOF/MS Parameters for Alkaloid Analysis

| Parameter | Value | Unit | Source |

| Chromatographic Conditions | |||

| Column | Waters Acquity UPLC HSS T3 | 1.8 µm, 2.1 mm × 50 mm | nih.gov |

| Mobile Phase A | 0.1% Formic acid in water | % | researchgate.netnih.govnih.gov |

| Mobile Phase B | Acetonitrile | % | researchgate.netnih.govnih.gov |

| Flow Rate | 0.3 or 0.5 | mL/min | nih.govmdpi.com |

| Injection Volume | 2 | µL | nih.gov |

| Mass Spectrometry Conditions | |||

| Dry Gas Temperature | 325 | °C | nih.gov |

| Dry Gas Flow Rate | 11 | mL/min | nih.gov |

| Desolvent Gas Flow Rate | 800 | L/h | nih.gov |

| Capillary Voltage | 3.0 | kV | nih.gov |

| Collision Energy | 20–50 | eV | nih.gov |

| Atomizer Pressure | 350 | psi | nih.gov |

| Data Acquisition Range | 50–1500 | m/z | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Sophoranol Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for the identification and quantification of chemical constituents in complex samples mdpi.com. LC-MS/MS, specifically, has been employed to identify components in various extracts, including those from Sophora flavescens, which contain Sophoranol frontiersin.orgnih.govresearchgate.net. This technique allows for the separation of compounds by LC followed by their detection and characterization based on their mass-to-charge ratio and fragmentation patterns in the MS brown.edu. The ability to perform tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting precursor ions and analyzing the resulting product ions, which is crucial for confirming the identity of Sophoranol and other related alkaloids researchgate.netbrown.edu.

Advanced Spectrometric Approaches for Structural Characterization

Spectrometric techniques are fundamental for elucidating the precise chemical structure and stereochemistry of Sophoranol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including the assignment of stereochemistry ipb.ptuci.eduoup.comuzh.ch. Both one-dimensional (1D) NMR techniques, such as proton NMR (1H NMR) and carbon-13 NMR (13C NMR), and two-dimensional (2D) NMR experiments are routinely applied uci.edu.

1D NMR (1H NMR and 13C NMR) : These provide information on the number and type of hydrogen and carbon atoms, their chemical environments (chemical shifts), and connectivity (coupling patterns) bhu.ac.in. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used with 13C NMR to determine the number of protons attached to each carbon (CH3, CH2, CH, or quaternary carbon) uci.edubhu.ac.in.

2D NMR Techniques :

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, indicating direct connectivity through bonds uci.edu.

Total Correlation Spectroscopy (TOCSY) : Reveals all protons within a spin system, even if they are not directly coupled uci.edu.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : Correlates proton and carbon signals that are directly bonded uci.edu.

Heteronuclear Multiple Bond Correlation (HMBC) : Identifies long-range correlations between protons and carbons separated by two or three bonds, providing crucial information for establishing the molecular skeleton uci.edu.

Nuclear Overhauser Effect Spectroscopy (NOESY) and 1D NOE experiments : These are particularly powerful for stereochemical assignment. The Nuclear Overhauser Effect (NOE) arises from through-space interactions between nuclei, and its intensity is inversely proportional to the sixth power of the distance between the interacting nuclei uzh.chbhu.ac.in. By observing NOE enhancements between specific protons, the spatial proximity of atoms can be determined, allowing for the assignment of relative stereochemistry (e.g., cis/trans relationships, axial/equatorial positions in rings) ipb.ptoup.combhu.ac.in.

While specific NMR data for Sophoranol itself was not detailed in the provided search results, these advanced NMR techniques are universally applied in natural product chemistry to unequivocally establish the complex three-dimensional structures and stereochemistry of compounds like Sophoranol ipb.ptuci.eduoup.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the molecular formula of a compound by providing highly accurate mass measurements brown.edufda.govepfl.ch. Unlike nominal mass spectrometry, HRMS measures the exact mass of an ion to several decimal places, which allows for the unambiguous determination of its elemental composition fda.govepfl.ch.

HRMS instruments, such as those based on Time-of-Flight (TOF) or Orbitrap technology, are capable of achieving high mass resolution (typically >10,000 FWHM) and excellent mass accuracy (often < 2 ppm error) brown.edufda.gov. This precision is vital, especially for natural products, where many compounds might have very similar nominal masses but distinct exact masses due to different elemental compositions (isobaric compounds) fda.gov. The measured exact mass can be compared to the calculated exact mass for a proposed molecular formula, providing strong evidence for its correctness fda.govepfl.ch.

For Sophoranol, its molecular formula is C15H24N2O2, and its molecular weight is 264.36 cdutcm.edu.cnmedchemexpress.comnih.gov. HRMS analysis would confirm this formula by yielding an exact mass measurement that precisely matches the theoretical mass calculated for C15H24N2O2, typically as a protonated molecular ion ([M+H]+) or a deprotonated molecular ion ([M-H]-) epfl.ch.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique extensively employed in natural product chemistry for the determination of absolute configurations of chiral molecules, including Sophoranol. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a spectrum unique to its three-dimensional structure and stereochemistry guidetopharmacology.orgmetabolomicsworkbench.org.

For Sophoranol (PubChem CID: 12442899) and related matrine-type alkaloids, ECD analysis is often used in conjunction with other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and computational chemistry techniques like Time-Dependent Density Functional Theory (TDDFT) wikipedia.orgplantaedb.comthegoodscentscompany.comuni.lufda.gov. The experimental ECD spectrum of a compound is compared with theoretically calculated ECD spectra for its possible enantiomers or diastereomers. A strong match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration plantaedb.comthegoodscentscompany.comuni.lufda.gov.

In one notable study, the absolute configuration of Sophoranol (compound 11 in that study) isolated from the rhizomes of Sophora tonkinensis was established through a combination of single-crystal X-ray diffraction and ECD data wikipedia.org. Similarly, the absolute configuration of (+)-sophoranol (compound 4) has also been determined by ECD analysis thegoodscentscompany.com. This integrated approach, combining experimental data with theoretical calculations, provides a robust methodology for resolving the stereochemical complexities inherent in natural products like Sophoranol.

Novel Extraction and Sample Preparation Techniques for Sophoranol Isolation

The isolation of Sophoranol from its natural sources, primarily Sophora plants, often involves overcoming challenges associated with complex matrices and the need for high purity and yield. Traditional extraction methods, such as high-temperature and prolonged solvent extraction, can be time-consuming and may lead to the degradation of sensitive compounds wikipedia.org. Consequently, novel and efficient extraction and sample preparation techniques have gained significant attention.

Several advanced techniques have been explored for the isolation of quinolizidine (B1214090) alkaloids, including Sophoranol, from Sophora species:

Laser Extraction (LE): This ultrafast and highly efficient method utilizes pulsed laser irradiation at room temperature to extract alkaloids like Sophoranol, matrine (B1676216), and oxymatrine (B1678083) from plant powder suspensions, such as Sophora flavescens. This technique represents a novel approach to alkaloid extraction, offering significant implications for the efficient utilization of plant-derived compounds wikipedia.org.

Supercritical Fluid Extraction (SFE): SFE employs supercritical fluids, typically carbon dioxide, as solvents to extract compounds. This method has been successfully applied for the extraction of quinolizidine alkaloids from Sophora flavescens. Optimization of parameters such as pressure, temperature, CO2 flow rate, and the amount of modifier is crucial for achieving optimal extraction efficiency frontiersin.org.

Microwave-Assisted Extraction (MAE): MAE is an innovative technique that uses microwave energy to heat solvents and samples, accelerating the extraction process. Compared to conventional methods, MAE offers advantages such as improved yield, reduced solvent consumption, and shorter extraction times, making it a valuable tool for isolating phytochemicals from various plant species frontiersin.orgwikipedia.org.

Ultrasound-Assisted Extraction (UAE): Similar to MAE, UAE utilizes ultrasonic waves to enhance extraction efficiency by promoting cell disruption and improving mass transfer of target compounds into the solvent frontiersin.org.

Accelerated Solvent Extraction (ASE) and Subcritical Water Extraction (SWE): These techniques also fall under the umbrella of innovative extraction methods that leverage controlled temperature and pressure to enhance the extraction of natural products frontiersin.org.

Beyond extraction, sample preparation is a critical preliminary step in analytical processes, ensuring accuracy, reliability, and reproducibility of results cenmed.comwikidata.org. It involves isolating and concentrating analytes while removing interferences. Modern advancements in sample preparation include miniaturized techniques and automation, which are essential for high-throughput analysis. For instance, Microextraction in Packed Syringe (MEPS) is a miniaturized solid-phase extraction (SPE) technique that can be fully automated and connected online to chromatographic systems, enabling rapid and efficient sample cleanup and enrichment arabjchem.org.

The development and application of these novel extraction and sample preparation techniques are vital for advancing Sophoranol research, enabling more efficient isolation of the compound and its derivatives for further study and potential applications.

Integrated Omics and Systems Biology Approaches in Sophoranol Research

Network Pharmacology for Polypharmacology and Target Prediction

Network pharmacology is a pivotal approach in Sophoranol research, particularly for elucidating its polypharmacological effects and predicting potential therapeutic targets mdpi.commdpi.com. This method constructs intricate networks that map the relationships between compounds, their molecular targets, and associated diseases mdpi.com. By analyzing these networks, researchers can identify how Sophoranol, often as part of a multi-component herbal medicine, interacts with multiple targets and pathways simultaneously, contributing to its observed biological activities medsci.orgmdpi.com.

For instance, Sophoranol has been identified as an active constituent in traditional Chinese medicine (TCM) formulas, where network pharmacology studies have been employed to uncover the mechanisms of action of these complex mixtures mdpi.comresearchgate.netairitilibrary.com. In studies investigating Compound Kushen Injection (CKI), which contains Sophoranol, network analysis has helped predict core targets and pathways involved in its therapeutic effects against conditions like liver cancer and gastric cancer mdpi.comresearchgate.net. Key targets identified through such analyses for CKI, which includes Sophoranol, have included Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor 1 (ESR1), Histone Deacetylase 1 (HDAC1), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), AKT1, MAPK1, ERBB2, and MMP2 mdpi.comresearchgate.net.

Sophoranol, alongside other compounds like quercetin (B1663063) and luteolin, has been identified as a key active constituent in formulas studied using network pharmacology to alleviate anxiety disorders, where it showed good binding activity with potential targets such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), Vascular Endothelial Growth Factor A (VEGFA), Epidermal Growth Factor (EGF), Interleukin-1B (IL-1B), cellular tumor antigen p53 (TP53), Matrix Metalloproteinase-9 (MMP9), and Estrogen Receptor (ESR1) airitilibrary.comresearchgate.net.

Table 1: Predicted Targets of Sophoranol and Related Compounds via Network Pharmacology

| Compound | Predicted Targets (Examples) | Associated Biological Processes/Pathways | Source |

| Sophoranol (as part of CKI) | EGFR, ESR1, HDAC1, PIK3CA, AKT1, MAPK1, ERBB2, MMP2 | Cell cycle, PI3K-AKT signaling, mTOR signaling, FoxO signaling | mdpi.comresearchgate.net |

| Sophoranol (as part of QUF3) | TNF, IL-6, VEGFA, EGF, IL-1B, TP53, MMP9, ESR1 | Inflammatory responses, antioxidant processes, IL-17 signaling, TNF signaling | airitilibrary.comresearchgate.net |

Metabolomics and Transcriptomics for Biosynthetic Pathway Elucidation

Metabolomics and transcriptomics are instrumental in unraveling the biosynthetic pathways of Sophoranol and related compounds within plants. Metabolomics, the study of small molecule metabolite profiles, provides a snapshot of the metabolic state of a biological system, while transcriptomics analyzes gene expression at the RNA level nih.govnih.gov. The integration of these two omics technologies allows for the correlation of gene expression changes with alterations in metabolite levels, offering insights into the enzymatic steps and regulatory mechanisms of biosynthesis nih.govresearchgate.netresearchgate.net.

For instance, studies on Sophora alopecuroides and Sophora tonkinensis, related species to Sophora flavescens from which Sophoranol is isolated, have utilized combined transcriptomic and metabolomic analyses to elucidate biosynthetic pathways of alkaloids and flavonoids nih.govresearchgate.netresearchgate.net. These studies have identified differentially expressed genes (DEGs) and differential metabolites (DMs) involved in key pathways such as phenylpropanoid biosynthesis, which is often interconnected with alkaloid and flavonoid synthesis nih.govresearchgate.netmdpi.comfrontiersin.org. For example, in Sophora tonkinensis, transcriptome analysis identified 35 DEGs related to alkaloids and 48 to flavonoids, while metabolome analysis revealed 23 alkaloid-related and 23 flavonoid-related differentially expressed metabolites researchgate.net.

While direct studies specifically elucidating Sophoranol's de novo biosynthetic pathway via integrated metabolomics and transcriptomics are less common in the provided search results, the methodologies applied to related compounds and plant species within the Sophora genus demonstrate the potential for such research. These approaches can pinpoint key enzymes and genes responsible for Sophoranol's production, providing a foundation for metabolic engineering or targeted cultivation strategies scispace.comfrontiersin.orgnih.govfrontiersin.org.

Proteomics and Protein-Protein Interaction (PPI) Network Analysis

Proteomics, the large-scale study of proteins, combined with protein-protein interaction (PPI) network analysis, offers a deeper understanding of Sophoranol's molecular targets and the cellular machinery it influences creative-proteomics.comevosep.comfrontiersin.org. Proteins are the primary functional molecules in cells, and their interactions dictate almost every cellular process, including signal transduction, metabolic regulation, and cellular development creative-proteomics.comevosep.com. By mapping these interactions, researchers can identify how Sophoranol might modulate specific protein complexes or signaling pathways evosep.comunivr.it.

PPI network analysis involves constructing networks where nodes represent proteins and edges represent interactions between them mdpi.combjcancer.org. This allows for the identification of central "hub" proteins that are highly interconnected and likely play critical roles in biological processes bjcancer.orggithub.io. While direct proteomics studies focusing solely on Sophoranol and its induced PPI changes are not explicitly detailed in the provided search results, the application of PPI analysis in broader studies involving Sophora compounds is evident. For example, in the context of Compound Kushen Injection (CKI), which contains Sophoranol, a protein-protein interaction network was constructed to identify potential core targets, with HDAC1, ESR1, and EGFR ranking high mdpi.com. Such analyses can reveal how Sophoranol, either alone or in combination, might affect protein complexes involved in disease pathogenesis or physiological responses.

Table 2: Examples of Proteins Identified in PPI Networks Related to Sophora Compounds (including Sophoranol)

| Protein Target | Role/Significance | Associated Compound/Context | Source |

| HDAC1 | Histone Deacetylase 1, epigenetic regulation | Compound Kushen Injection (CKI) | mdpi.com |

| ESR1 | Estrogen Receptor 1, hormone signaling | Compound Kushen Injection (CKI) | mdpi.com |

| EGFR | Epidermal Growth Factor Receptor, cell growth/proliferation | Compound Kushen Injection (CKI) | mdpi.com |

| AKT1 | Protein kinase B, cell survival/proliferation | Qu's formula 3 (QUF3), Sophora flavescens Ait | researchgate.netairitilibrary.comresearchgate.netnih.gov |

| MAPK1 | Mitogen-activated protein kinase 1, cell signaling | Qu's formula 3 (QUF3), Sophora flavescens Ait | researchgate.netairitilibrary.com |

| TP53 | Cellular tumor antigen p53, tumor suppressor | Qu's formula 3 (QUF3) | airitilibrary.com |

| TNF | Tumor Necrosis Factor, inflammatory response | Qu's formula 3 (QUF3) | airitilibrary.com |

Systems-Level Understanding of Sophoranol's Biological Perturbations

A systems-level understanding of Sophoranol's biological perturbations integrates findings from network pharmacology, metabolomics, transcriptomics, and proteomics to provide a comprehensive picture of its effects on cellular and organismal physiology frontiersin.org. This holistic view allows researchers to move beyond individual molecular interactions and understand how Sophoranol modulates complex biological systems researchgate.netfrontiersin.org.

For instance, studies using systems toxicology in conjunction with metabolomics have investigated the hepatotoxicity mechanisms of Sophorae Tonkinensis Radix et Rhizoma, which includes Sophoranol, by analyzing "toxic compounds-targets-pathways" networks frontiersin.orgresearchgate.net. This approach helps to systematically describe the substance basis and intrinsic toxicity mechanisms of traditional Chinese medicines frontiersin.org. Similarly, the application of integrated omics approaches in understanding the effects of Sophora flavescens extracts suggests that Sophoranol, as one of its active components, contributes to a range of pharmacological actions, including anti-inflammatory, antioxidant, and antiviral activities, by influencing multiple targets and pathways researchgate.netnih.govorganic-herb.comresearchgate.netscielo.br.

The integration of these diverse data types allows for the construction of predictive models that can explain Sophoranol's observed biological activities and predict its impact on various physiological states. This systems-level perspective is crucial for understanding the multi-target and multi-pathway effects of Sophoranol, providing a robust framework for future research and potential applications.

Table 3: Integrated Omics Approaches in Sophoranol-Related Research

| Omics Approach | Contribution to Sophoranol Research | Key Findings/Insights | Source |

| Network Pharmacology | Identification of polypharmacological targets and pathways | Sophoranol in CKI targets EGFR, ESR1, HDAC1; in QUF3 targets TNF, IL-6, TP53 | mdpi.comresearchgate.netairitilibrary.comresearchgate.net |

| Metabolomics & Transcriptomics | Elucidation of biosynthetic pathways, response to stress | Combined analysis reveals DEGs and DMs in phenylpropanoid biosynthesis in Sophora species | nih.govresearchgate.netresearchgate.netmdpi.com |

| Proteomics & PPI Network Analysis | Understanding protein-level interactions and cellular machinery | Identification of hub proteins (e.g., AKT1, MAPK1) influenced by Sophora compounds | mdpi.comresearchgate.netairitilibrary.com |

| Systems Biology | Holistic understanding of biological perturbations | Integration of omics data to describe mechanisms of action and toxicity | researchgate.netfrontiersin.orgresearchgate.net |

Future Directions and Emerging Research Avenues for Sophoranol

Advanced Bioengineering and Metabolic Engineering for Enhanced Sophoranol Production

The inherent low abundance of sophoranol in its natural plant sources, such as Sophora flavescens, presents a significant challenge for large-scale production and commercial viability. This scarcity often leads to difficult isolation processes and makes traditional chemical synthesis economically unfeasible due to its complex structure mdpi.comrsc.org. Future research will increasingly focus on advanced bioengineering and metabolic engineering strategies to overcome these limitations.

Metabolic engineering involves the manipulation of biosynthetic pathways within host organisms to boost the yield of desired natural products. This approach is particularly attractive for sophoranol, as it offers a sustainable and efficient alternative to direct plant extraction mdpi.comrsc.org. Efforts could target the engineering of sophoranol's biosynthetic pathway in heterologous hosts, such as microorganisms (e.g., yeast or bacteria) or other plant systems, by introducing or enhancing the expression of key enzymes involved in its formation mdpi.comrsc.orgscience.gov. For instance, sophoranol biosynthesis is plausibly derived from acetic acid, suggesting potential targets for pathway engineering chemistry-chemists.com.

Advanced techniques in plant genetic transformation, utilizing platforms like Nicotiana benthamiana, offer promising avenues for the efficient production of complex natural products, including sophoranol mdpi.com. Optimizing the host organism's metabolism through targeted genetic modifications will be crucial to maximize sophoranol accumulation and ensure high-yield production.

Rational Design and Discovery of Next-Generation Sophoranol Analogues

Rational drug design is a pivotal strategy in pharmaceutical development, focusing on the deliberate creation of new compounds with improved therapeutic profiles. For sophoranol, this involves designing next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties, while minimizing potential side effects openaccessjournals.com.

A core component of rational design is the meticulous study of Structure-Activity Relationships (SARs). By systematically altering the chemical structure of sophoranol, researchers can gain insights into how specific molecular modifications affect its biological activity openaccessjournals.com. This iterative process allows for the refinement of lead compounds, optimizing functional groups or molecular scaffolds to achieve desired therapeutic outcomes openaccessjournals.com. Computational methods, including molecular modeling and virtual screening, are indispensable tools in this process, enabling the prediction of how sophoranol and its potential analogues might bind to specific biological targets openaccessjournals.com. The ultimate goal is to design molecules that either mimic the natural substrates of a target or effectively disrupt specific biochemical pathways implicated in disease, thereby leading to more effective and targeted therapies openaccessjournals.com.

Elucidation of Remaining Uncharted Molecular Mechanisms

While sophoranol is recognized as an active ingredient in traditional Chinese medicine formulations like Compound Kushen Injection (CKI) mdpi.comresearchgate.netdokumen.pub, its complete molecular mechanisms of action are not yet fully understood. Future research needs to delve deeper into identifying the precise molecular targets and pathways through which sophoranol exerts its biological effects.

Network pharmacology studies, which analyze the intricate relationships between active ingredients and their potential targets, have already begun to unveil the mechanisms of CKI mdpi.comresearchgate.net. Extending these studies specifically to sophoranol will be critical. Molecular docking simulations can provide valuable insights by indicating the binding activity of sophoranol to specific proteins, offering clues about its direct interactions within biological systems researchgate.net. A comprehensive understanding of sophoranol's molecular mechanisms is paramount for identifying its effective compounds and discovering potential biomarkers for therapeutic efficacy researchgate.net. Furthermore, applying molecular orbital theory could help predict reaction mechanisms involving sophoranol, providing a deeper theoretical understanding of its chemical reactivity and biological transformations reddit.com.

Development of High-Throughput Screening Assays for Sophoranol Bioactivity

The development of high-throughput screening (HTS) assays is essential for rapidly identifying and characterizing the bioactivity of sophoranol and its potential analogues. HTS platforms enable the automated testing of vast libraries of chemical and biological compounds against specific biological targets in a rapid and cost-effective manner pharmaron.combmglabtech.comevotec.comwikipedia.org.

These assays are crucial for identifying "hits" or "leads" that exhibit desired binding or activity against a particular biological target or cellular phenotype bmglabtech.comevotec.com. HTS systems leverage robotics, liquid handling devices, and sensitive detectors to conduct millions of tests efficiently pharmaron.combmglabtech.comevotec.comwikipedia.org. Various assay platforms can be employed, including those based on fluorescence intensity, fluorescence polarization, luminescence, and diverse cell-based assays pharmaron.com. Key aspects of successful HTS include miniaturization, automation, and optimized assay readout bmglabtech.comwikipedia.org. The large datasets generated by HTS necessitate robust experimental designs and advanced analytical methods for effective quality control and precise hit selection wikipedia.org.

Computational Chemistry and Artificial Intelligence in Sophoranol Research and Discovery

Computational chemistry and artificial intelligence (AI) are rapidly transforming drug discovery and will play an increasingly vital role in sophoranol research. Computational chemistry, utilizing advanced modeling and simulation techniques, offers unparalleled predictive capabilities for understanding molecular properties and interactions openaccessjournals.comspirochem.comresearchgate.net.

This field is instrumental in various stages of drug discovery, from hit identification to lead optimization, by predicting how molecules might bind to a target and optimizing their pharmacokinetic properties openaccessjournals.comspirochem.comresearchgate.net. Techniques such as molecular modeling, virtual screening, and quantum mechanics are routinely applied to accelerate the discovery process openaccessjournals.comresearchgate.netyoutube.com.

Q & A

Q. What are the key physicochemical properties of Sophoranol, and how do they influence its bioactivity?

Methodological Answer: Sophoranol (C₁₅H₂₄N₂O₂, CAS 3411-37-8) is an alkaloid with a molecular weight of 264.36 g/mol, melting point of 169–170°C, and predicted logP of 1.25, indicating moderate lipophilicity. Its solubility in aqueous buffers and stability under varying pH/temperature conditions should be characterized via HPLC-UV or LC-MS, using protocols outlined in pharmaceutical chemistry guidelines . These properties directly impact its cellular uptake and in vitro antiviral efficacy, as demonstrated in 2.2.15 cell line assays measuring HBsAg/HBeAg inhibition .

Q. What standardized assays are used to evaluate Sophoranol’s anti-HBV activity in vitro?

Methodological Answer: The 2.2.15 cell line (HBV-transfected HepG2 cells) is the gold standard for quantifying HBsAg/HBeAg secretion via ELISA. Researchers should include:

- Positive controls (e.g., Lamivudine or Entecavir) to validate assay sensitivity.

- Dose-response curves (typically 1–100 μM) to calculate IC₅₀ values.

- Cytotoxicity assays (e.g., MTT or CCK-8) to distinguish antiviral effects from cell death. Data must be normalized to vehicle-treated controls and analyzed using ANOVA with post-hoc tests (p < 0.05) .

Q. How is Sophoranol structurally distinguished from related alkaloids like Matrine or Oxymatrine?

Methodological Answer: Sophoranol’s 5α-hydroxyl group differentiates it from Matrine derivatives. Structural confirmation requires:

- Spectroscopic techniques : Compare ¹H/¹³C NMR shifts (e.g., C-5 hydroxyl signal at δ ~4.5 ppm).

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to resolve retention time differences.

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 265.2) .

Advanced Research Questions

Q. How can researchers address discrepancies between Sophoranol’s in vitro potency and limited in vivo efficacy?

Methodological Answer: Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism, low bioavailability). Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and AUC in rodent models using LC-MS/MS.

- Formulation optimization : Test lipid nanoparticles or PEGylation to enhance solubility and stability.

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects in vivo that may counteract antiviral activity .

Q. What experimental designs are recommended to explore Sophoranol’s synergism with other antiviral agents?

Methodological Answer: Apply the Chou-Talalay method for synergy analysis:

- Combination indices (CI) : Calculate CI values using CompuSyn software across multiple dose ratios.

- Isobolograms : Visualize additive/synergistic effects.

- Mechanistic validation : Use siRNA knockdown or kinase inhibitors to confirm shared pathways (e.g., HBV cccDNA replication). Include cytotoxicity controls to rule out enhanced toxicity .

Q. How can multi-omics approaches clarify Sophoranol’s mechanism of action beyond HBsAg suppression?

Methodological Answer: Integrate:

- Transcriptomics : RNA-seq of treated 2.2.15 cells to identify differentially expressed genes (e.g., HBV X protein interactors).

- Metabolomics : LC-HRMS to track changes in host/viral metabolites (e.g., ATP levels, viral capsid assembly intermediates).

- Network pharmacology : Use STRING or KEGG databases to map protein-protein interaction networks perturbed by Sophoranol. Validate findings with CRISPR-Cas9 knockout models .

Data Contradiction & Validation

Q. How should conflicting reports on Sophoranol’s cytotoxicity be resolved?

Methodological Answer: Discrepancies may stem from assay conditions or cell line variability. Mitigate by:

- Standardizing protocols : Use identical cell passage numbers, serum concentrations, and incubation times.

- Cross-lab validation : Share samples with independent labs for blinded replication.

- Meta-analysis : Pool data from multiple studies to calculate pooled effect sizes and heterogeneity (I² statistic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.